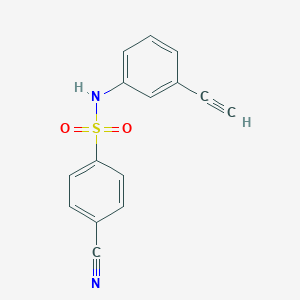

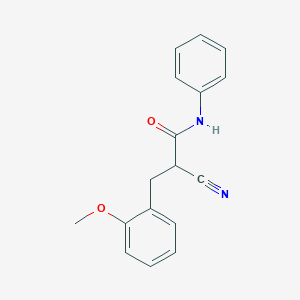

2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide, also known as 2-CMPP, is a novel molecule with potential applications in the fields of biomedical research and drug development. It is a synthetic compound that has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to act as an inhibitor of certain enzymes. This molecule has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further study.

Aplicaciones Científicas De Investigación

Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria

This review discusses cyanobacterial compounds with antimicrobial activities against multidrug-resistant (MDR) pathogens. Cyanobacteria are a source of diverse compounds, such as alkaloids and aromatic compounds, with potential pharmaceutical applications against bacteria, fungi, and mycobacteria. This research suggests a direction for exploring similar compounds, like 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide, for antimicrobial properties (S. S. Swain, S. K. Paidesetty, & R. Padhy, 2017).

Investigation of Xenobiotics Metabolism

This study focuses on the enzymatic basis of xenobiotic metabolism, particularly by cytochrome P450 2E1 (CYP2E1), and its role in the oxidative bioactivation of various chemicals. It underlines the utility of genetically engineered knockout mice for understanding the metabolic and molecular basis of toxicity, genotoxicity, and carcinogenicity of xenobiotics. Research on compounds like 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide may benefit from similar methodologies to assess their metabolic profiles and potential toxicological impacts (B. Ghanayem & U. Hoffler, 2007).

Environmental Fate of Alkylphenols and Their Ethoxylates

This review delves into the environmental presence and impacts of alkylphenol ethoxylates (APEs) and their degradation products, highlighting the significance of understanding the environmental fate of synthetic compounds. It suggests the importance of studying the degradation pathways, environmental distribution, and potential endocrine-disrupting effects of related compounds, potentially including 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide (G. Ying, B. Williams, & R. Kookana, 2002).

Pharmacological Properties and Molecular Mechanisms of Thymol

This comprehensive review covers the pharmacological properties of thymol, a phenolic compound, detailing its antioxidant, anti-inflammatory, and antimicrobial effects. It underscores the therapeutic potential of phenolic compounds for treating various diseases, pointing towards the potential research interest in similar compounds for pharmaceutical development (M. F. Nagoor Meeran, Hayate Javed, H. Al Taee, S. Azimullah, & S. Ojha, 2017).

Plant Cell Cancer: Phenolic Compounds' Preventive Role

This literature review explores the potential of natural phenolic compounds in preventing the onset and development of plant cell malignancy, highlighting the chemopreventive role of phenolics in plant growth regulation. This area of research suggests a broader application of phenolic compounds, like 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide, in agricultural and environmental sciences (Hassan Rasouli, M. Farzaei, K. Mansouri, S. Mohammadzadeh, & R. Khodarahmi, 2016).

Mecanismo De Acción

Mode of Action

It is known that the compound exhibits different optical properties due to its distinct face-to-face stacking mode .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.

Propiedades

IUPAC Name |

2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-16-10-6-5-7-13(16)11-14(12-18)17(20)19-15-8-3-2-4-9-15/h2-10,14H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIDYFWGORPCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2881110.png)

![N-(2,5-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2881112.png)

![2-Chloro-1-[3-(4-fluoro-3-methoxyphenyl)azetidin-1-yl]ethanone](/img/structure/B2881116.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2881117.png)

![6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2881126.png)